8-Ethylquinoline-3-carboxamide chemical properties
8-Ethylquinoline-3-carboxamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 8-Ethylquinoline-3-carboxamide
This guide provides a comprehensive technical overview of 8-Ethylquinoline-3-carboxamide, a molecule belonging to the quinoline carboxamide class of compounds. This chemical family is of significant interest to the scientific community due to its versatile pharmacological activities.[1] Given the limited publicly available experimental data for this specific isomer, this document synthesizes information from closely related analogues and predictive models to offer a robust profile for researchers, scientists, and drug development professionals. A significant portion of the direct physicochemical data presented is for the isomeric compound, 3-Ethylquinoline-8-carboxamide, providing the closest available experimental analogue.
8-Ethylquinoline-3-carboxamide is a heterocyclic aromatic compound. The core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This scaffold is substituted with an ethyl group at position 8 and a carboxamide group at position 3.
The quinoline-3-carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1]
Structural Information
Below is the two-dimensional structure of 8-Ethylquinoline-3-carboxamide.
Caption: 2D Structure of 8-Ethylquinoline-3-carboxamide.
Physicochemical Data Summary
| Property | Value (8-Ethylquinoline-3-carboxamide) | Value (3-Ethylquinoline-8-carboxamide) | Source |
| IUPAC Name | 8-ethylquinoline-3-carboxamide | 3-ethylquinoline-8-carboxamide | - |
| CAS Number | Not assigned | 1106785-32-3 | [2] |
| Molecular Formula | C₁₂H₁₂N₂O | C₁₂H₁₂N₂O | [2] |
| Molecular Weight | 200.24 g/mol | 200.24 g/mol | [2] |
| XLogP3-AA | Predicted: ~2.1 | 1.9 | [2] |
| Hydrogen Bond Donor Count | 1 | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [2] |
| Rotatable Bond Count | 2 | 2 | [2] |
| Exact Mass | 200.094963 g/mol | 200.094963 g/mol | [2] |
Predictive Spectroscopic Profile
While experimental spectra for 8-Ethylquinoline-3-carboxamide are not available in the public domain, a predictive analysis based on its chemical structure and data from analogous compounds can provide valuable insights for characterization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, the ethyl group protons, and the amide protons. The protons at positions 2 and 4 of the quinoline ring will appear most downfield due to the deshielding effect of the heterocyclic nitrogen atom. The ethyl group should present as a characteristic triplet (for the -CH₃) and a quartet (for the -CH₂-). The two amide protons (-NH₂) are expected to appear as a broad singlet.
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¹³C NMR: The carbon NMR will display 12 distinct signals. The carbonyl carbon of the carboxamide group will be the most downfield signal (typically ~165-170 ppm). Aromatic carbons will resonate in the 120-150 ppm range, while the aliphatic carbons of the ethyl group will appear upfield.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: Two distinct bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.[5]
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the amide (Amide I band).[6]
-
Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the quinoline ring system.[7]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 200.[8][9] Common fragmentation patterns for quinoline derivatives often involve the loss of substituents. Key expected fragments for 8-Ethylquinoline-3-carboxamide would include:
-
[M-NH₂]⁺: Loss of the amino group (m/z = 184).
-
[M-CONH₂]⁺: Loss of the entire carboxamide radical (m/z = 156).
-
[M-C₂H₅]⁺: Loss of the ethyl group (m/z = 171). High-resolution mass spectrometry (HRMS) would confirm the elemental composition with a high degree of accuracy.[10][11]
Synthesis and Reactivity
While a specific synthesis for 8-Ethylquinoline-3-carboxamide has not been published, a reliable synthetic route can be proposed based on well-established methodologies for preparing quinoline-3-carboxamides.[1][12] The most direct approach involves the amidation of the corresponding carboxylic acid precursor, 8-ethylquinoline-3-carboxylic acid.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-stage process starting from 8-ethylquinoline, which can be further elaborated to the target carboxamide.
Caption: Proposed synthetic workflow for 8-Ethylquinoline-3-carboxamide.
Experimental Protocol: Amidation of 8-Ethylquinoline-3-carboxylic acid
This protocol describes the conversion of the carboxylic acid to the primary amide.
-
Acid Chloride Formation (Activation):
-
To a solution of 8-ethylquinoline-3-carboxylic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 8-ethylquinoline-3-carbonyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).
-
Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (NH₄OH) (excess) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 8-Ethylquinoline-3-carboxamide.
-
Pharmacological Context and Potential Applications
The quinoline-3-carboxamide scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.[13] Derivatives have shown potent inhibitory activity against a variety of protein kinases.[1]
Inhibition of DNA Damage Response (DDR) Kinases
A primary area of interest is the inhibition of kinases involved in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase.[13][14] Cancer cells often rely on these pathways to repair DNA damage induced by chemo- or radiotherapy, leading to treatment resistance. Inhibiting key kinases like ATM can re-sensitize cancer cells to these treatments.[13] Molecular docking studies have shown that the quinoline nitrogen is crucial for binding to the hinge region of the kinase domain, acting as a competitive inhibitor of ATP.[14]
Caption: Role of ATM kinase in the DNA Damage Response pathway.
Other Potential Therapeutic Applications
The versatility of the quinoline carboxamide scaffold has been demonstrated across various therapeutic areas:
-
Anticancer Activity: Beyond DDR inhibition, derivatives have been developed as inhibitors of other critical cancer-related targets, such as Epidermal Growth Factor Receptor (EGFR).
-
Antibacterial Agents: Certain quinoline carboxamides have shown promising activity against both Gram-positive and Gram-negative bacteria.
-
CETP Inhibitors: Novel quinoline-3-carboxamide derivatives have been designed and synthesized as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for managing cholesterol levels.[1]
Conclusion
8-Ethylquinoline-3-carboxamide is a molecule of significant interest due to its foundational quinoline-3-carboxamide scaffold, which is prominent in modern medicinal chemistry. While direct experimental data for this specific isomer is scarce, a comprehensive profile can be constructed through predictive methods and analysis of closely related compounds. The proposed synthetic routes are robust and based on established chemical principles. The strong precedent for potent and diverse biological activity within this chemical class, particularly as kinase inhibitors for cancer therapy, positions 8-Ethylquinoline-3-carboxamide and its analogues as compelling candidates for further investigation in drug discovery and development programs.
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